1-Methyl-4-prop-2-enoyl-3H-quinoxalin-2-one
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Overview
Description
1-Methyl-4-prop-2-enoyl-3H-quinoxalin-2-one, also known as quinoxalinone , is a heterocyclic compound with a fused quinoxaline ring system. Its chemical formula is C₁₄H₁₀N₂O₂. Quinoxalinones exhibit diverse biological activities and are of interest in medicinal chemistry due to their potential as pharmaceutical agents .
Synthesis Analysis
Several synthetic methods exist for quinoxalinone preparation. One notable approach involves the direct functionalization of quinoxalin-2(1H)-one with alkanes. Researchers have achieved this through C(sp²)–H/C(sp³)–H cross-coupling in a transition metal-free mode. The use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator facilitates hydrogen atom transfer (HAT) and allows selective alkylation of quinoxalinone with various hydrocarbons. This method demonstrates good functional group compatibility and selectivity, even for relatively strong C(sp³)–H bonds. Additionally, it has practical applications in accessing bioactive pharmaceuticals .
Another efficient route involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, leading to the formation of quinazolin-4(3H)-ones . This method is transition metal-free, external oxidant-free, and operationally straightforward, making it an attractive synthetic pathway .
Properties
IUPAC Name |
1-methyl-4-prop-2-enoyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-11(15)14-8-12(16)13(2)9-6-4-5-7-10(9)14/h3-7H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXMIYRIEDRJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C2=CC=CC=C21)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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